

Comparative Analysis of NCRW0005-F05: In Vitro and In Vivo Effects on GPR139

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Compound of Interest		
Compound Name:	NCRW0005-F05	
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A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional characteristics of the GPR139 antagonist, **NCRW0005-F05**, in comparison to other relevant compounds. This report synthesizes available experimental data on its in vitro and in vivo activities, providing structured data tables, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Abstract

NCRW0005-F05 is a potent antagonist of the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system and implicated in various neurological processes. This guide provides a detailed comparison of the in vitro and in vivo effects of **NCRW0005-F05** with a key GPR139 agonist, JNJ-63533054, and a structurally similar antagonist, NCRW0001-C02. The data presented herein is intended to support further research and development of GPR139-targeting therapeutics.

In Vitro Comparative Data

The in vitro activity of **NCRW0005-F05** and its comparators has been primarily characterized through calcium mobilization and reporter gene assays. GPR139 activation leads to the mobilization of intracellular calcium via the Gq/11 signaling pathway. Antagonists are evaluated by their ability to inhibit the response induced by a GPR139 agonist.



Compoun d	Target	Assay Type	Cell Line	Paramete r	Value	Referenc e
NCRW000 5-F05	GPR139	Calcium Mobilizatio n	CHO-K1	IC50	0.21 μΜ	[1]
GPR139	Dual- Luciferase Reporter	HEK293	IC50	147.9 nM	[2]	
NCRW000 1-C02	GPR139	Calcium Mobilizatio n	CHO-K1	IC50	0.4 μΜ	[3]
JNJ- 63533054	GPR139	Calcium Mobilizatio n	Human GPR139	EC50	16 nM	[4]

In Vivo Comparative Data

In vivo studies in zebrafish and rats have been instrumental in elucidating the physiological roles of GPR139 modulation. **NCRW0005-F05** has been shown to impact fear learning in zebrafish, while the agonist JNJ-63533054 affects both fear-related behaviors in zebrafish and locomotor activity in rats.

Zebrafish Fear Conditioning Model

Compound	Species	Dose	Effect	Reference
NCRW0005-F05	Zebrafish	Not specified	Significant suppression of odorant cue- induced fear learning.	[2][5]
JNJ-63533054	Zebrafish	0.1 μg/g and 1 μg/g	Diminished avoidance of the conditioned compartment.	[6]



Rat Locomotor Activity Model

Compound	Species	Dose	Effect	Reference
JNJ-63533054	Rat	3-30 mg/kg	Dose-dependent reduction in locomotor activity.	[7]

Experimental Protocols In Vitro Calcium Mobilization Assay

This protocol is adapted from high-throughput screening methodologies used to identify GPR139 antagonists.[8]

- Cell Culture: CHO-K1 cells stably expressing human GPR139 are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C for a specified time.
- Compound Preparation: Test compounds (NCRW0005-F05, NCRW0001-C02) and a GPR139 agonist (e.g., compound 1 from the reference study, or JNJ-63533054) are prepared in an appropriate buffer.
- Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured. The antagonist is added to the wells and incubated for a specific period. Subsequently, the agonist is added to stimulate the cells.
- Data Acquisition: Changes in fluorescence, indicative of intracellular calcium concentration, are monitored over time.
- Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is calculated, and IC50 values are determined from dose-response curves.



In Vivo Zebrafish Fear Conditioning

This protocol is based on studies investigating the role of GPR139 in fear memory.[2][5][9][10]

- Animal Model: Adult zebrafish are used.
- Apparatus: A conditioned place avoidance paradigm is utilized, where a specific visual or olfactory cue is paired with an aversive stimulus (e.g., alarm substance).
- Acclimation: Fish are acclimated to the experimental tank.
- Drug Administration: NCRW0005-F05 or JNJ-63533054 is administered centrally or via intraperitoneal injection at the desired dose. Doses are chosen based on preliminary toxicity assays.[2][11]
- Conditioning: Fish are exposed to a conditioned stimulus (CS; e.g., a specific odor) paired with an unconditioned stimulus (US; e.g., alarm substance) in one compartment of the tank.
- Testing: After a defined period, the fish's preference for the CS-paired compartment versus a neutral compartment is assessed by measuring the time spent in each.
- Data Analysis: The degree of avoidance of the CS-paired compartment is quantified and compared between treatment groups.

Signaling Pathway and Experimental Workflow Visualization GPR139 Signaling Pathway

GPR139 is known to primarily couple to the Gq/11 family of G proteins.[12][13] Upon agonist binding, this initiates a signaling cascade that results in the mobilization of intracellular calcium. This pathway is the basis for the in vitro calcium mobilization assays used to characterize GPR139 modulators.





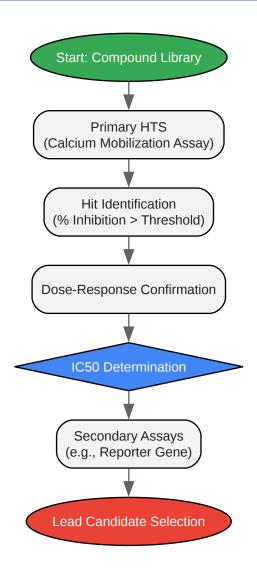
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Caption: GPR139 signaling cascade.

In Vitro Antagonist Screening Workflow

The process of identifying and characterizing GPR139 antagonists like **NCRW0005-F05** typically follows a high-throughput screening workflow.





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Caption: Antagonist screening workflow.

Conclusion

NCRW0005-F05 is a potent GPR139 antagonist with demonstrated activity both in vitro and in vivo. Its ability to modulate fear learning in zebrafish highlights the potential of GPR139 as a therapeutic target for neurological and psychiatric disorders. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further understand the pharmacology of GPR139 and to develop novel modulators of this important receptor. Further studies are warranted to establish a more detailed dose-response relationship for **NCRW0005-F05** in vivo and to explore its effects in other animal models.



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